molecular formula C17H15N5O3S B10925932 4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione

4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10925932
M. Wt: 369.4 g/mol
InChI Key: ZCINCNAOIAWNPF-UHFFFAOYSA-N
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Description

4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione is a complex organic compound that features a unique combination of pyrazole, benzodiazepine, and thiazine moieties. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring, followed by the construction of the benzodiazepine core, and finally the thiazine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione has several scientific research applications:

    Chemistry: The compound is studied for its unique structural features and reactivity, which can provide insights into the behavior of complex organic molecules.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: Its unique properties might make it useful in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-5-[2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione stands out due to its combination of three distinct heterocyclic moieties, which confer unique chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H15N5O3S

Molecular Weight

369.4 g/mol

IUPAC Name

6-hydroxy-5-[2-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1,3-thiazine-2,4-dione

InChI

InChI=1S/C17H15N5O3S/c1-22-8-9(7-18-22)12-6-13(14-15(23)21-17(25)26-16(14)24)20-11-5-3-2-4-10(11)19-12/h2-5,7-8,12,19,24H,6H2,1H3,(H,21,23,25)

InChI Key

ZCINCNAOIAWNPF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CC(=NC3=CC=CC=C3N2)C4=C(SC(=O)NC4=O)O

Origin of Product

United States

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